![molecular formula C17H14N6OS2 B2937279 2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1203365-53-0](/img/structure/B2937279.png)
2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
The compound “2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide” is a complex organic molecule that contains several heterocyclic rings, including a pyridine, a triazole, a pyridazine, and a thiophene . These types of compounds are often synthesized for their potential biological activities .
Scientific Research Applications
Cancer Research
Compounds with similar structures have been evaluated for their potential in cancer treatment due to their ability to inhibit the PI3K/Akt pathway, which is often abnormally activated in human malignant tumors .
Anticancer Drug Development
The aberrant expression of the PI3K signaling pathway is associated with tumorigenesis and poor prognosis, making PI3K inhibitors, like structurally related compounds, significant in anticancer drug development .
Cell Line Inhibition
Some compounds in this structural family have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines, indicating potential use in studying cell proliferation and apoptosis .
Synthesis of Disulfides
Related compounds have been used to oxidize thiols to disulfides under mild and metal-free conditions, which could be applied in chemical synthesis and pharmaceuticals .
One-Pot Synthesis Methodology
The one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines from related compounds suggests potential applications in creating efficient and operationally simple synthesis methods for complex molecules .
Kinase Inhibition
Derivatives of structurally similar compounds have been designed to evaluate their inhibitory effects against various cancer cell lines and kinases such as c-Met kinase .
Mechanism of Action
Target of Action
Compounds with similar structures have been studied for various purposes, such as for generating d and f metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It is known that similar compounds can interact with thiol to accept one electron and produce an organosulphur radical .
Biochemical Pathways
Compounds with similar structures have been studied for their role in various biochemical processes, including catalysis, enzyme inhibition, and photochemistry .
Pharmacokinetics
The synthesis of similar compounds has been described, which could potentially influence their pharmacokinetic properties .
Result of Action
Similar compounds have shown potential as c-met kinase inhibitors .
Action Environment
It is known that similar compounds can interact with anions .
properties
IUPAC Name |
2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS2/c24-16(19-10-13-4-2-8-25-13)11-26-17-21-20-15-6-5-14(22-23(15)17)12-3-1-7-18-9-12/h1-9H,10-11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDQKQCILQUQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide |
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